molecular formula C15H18N4O4S B2834345 4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941240-61-5

4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2834345
CAS No.: 941240-61-5
M. Wt: 350.39
InChI Key: PWXKMBQFNQYTKE-UHFFFAOYSA-N
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Description

4-{4-Cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a cyano group and a (2-methoxyethyl)amino moiety at positions 4 and 5, respectively. The oxazole ring is linked to a benzene-sulfonamide group, where the sulfonamide nitrogen atoms are dimethylated. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-[4-cyano-5-(2-methoxyethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-19(2)24(20,21)12-6-4-11(5-7-12)14-18-13(10-16)15(23-14)17-8-9-22-3/h4-7,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXKMBQFNQYTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the cyano group and the sulfonamide moiety. Common reagents used in these reactions include various amines, nitriles, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

This compound has been explored for its potential therapeutic effects, particularly in the field of drug development. The sulfonamide group is known for its antibacterial properties, while the oxazole ring may contribute to interactions with biological targets.

Case Study: Antibacterial Activity

Research has indicated that compounds with sulfonamide groups exhibit significant antibacterial activity. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of the oxazole moiety may enhance this activity by improving solubility and bioavailability.

Chemical Synthesis

The synthesis of 4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves multi-step organic reactions. Understanding these synthetic routes is crucial for its production in research settings.

Synthetic Routes

The synthesis typically begins with the preparation of the oxazole ring, followed by the introduction of the cyano group and the sulfonamide moiety. Common reagents include amines, nitriles, and sulfonyl chlorides. Controlled reaction conditions are necessary to achieve high yields and purity.

Step Reaction Type Reagents Conditions
1Oxazole FormationAldehydes + AminesAcidic medium
2Cyano Group IntroductionNitrilesHigh temperature
3Sulfonamide FormationSulfonyl Chlorides + AminesBasic conditions

Biological Research

In biological systems, this compound may interact with various molecular targets such as enzymes and receptors. Its mechanism of action is likely to be dependent on the specific application and target involved.

G Protein-Coupled Receptors Interaction

Research has highlighted the role of G protein-coupled receptors (GPCRs) in mediating physiological responses. Compounds similar to this compound may modulate GPCR activity, potentially leading to therapeutic effects in conditions like hypertension or heart failure .

Material Science

The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes can be utilized in developing new materials with specific functionalities.

Case Study: Polymer Development

Research into polymer chemistry has shown that incorporating sulfonamide groups can enhance thermal stability and mechanical properties in polymer matrices. This could lead to advancements in materials used for coatings or composites.

Mechanism of Action

The mechanism of action of 4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require further research and experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: 1,3-oxazole derivatives , sulfonamide-containing heterocycles , and triazole/thiazole-based sulfonamides . Key differences in substituents, solubility, and reactivity are outlined below.

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Molecular Weight (approx.) Notable Properties
Target Compound 1,3-Oxazole + benzene sulfonamide 4-CN, 5-(2-methoxyethyl)amino, N,N-dimethyl sulfonamide ~390 g/mol High polarity (cyano and methoxy groups); moderate lipophilicity (dimethylation)
4-Benzyl-1,3-oxazoles () 1,3-Oxazole 4-Benzyl, 2,5-diaryl substituents ~350–450 g/mol Lipophilic (benzyl/aryl groups); potential for π-π interactions
2-Alkylthio-benzenesulfonamides () Benzenesulfonamide 2-Alkylthio, 4-Cl, 5-CH₃ ~350–400 g/mol Electron-withdrawing Cl enhances reactivity; alkylthio improves membrane affinity
Triazole/Thiazole Sulfonamides (–6) Triazole/Thiazole + sulfonamide Varied: e.g., 4-methoxybenzamide, chlorophenyl, pyridinyl ~400–500 g/mol Diverse solubility; thiazole/triazole cores enhance metabolic stability

Key Findings

The N,N-dimethyl sulfonamide reduces hydrogen-bonding capacity relative to non-methylated analogs (e.g., ’s 2-alkylthio derivatives), which may impact target binding .

Solubility and Bioavailability: The 2-methoxyethylamino group improves aqueous solubility compared to lipophilic substituents (e.g., benzyl or aryl groups in ’s compounds). However, the dimethyl sulfonamide may counteract this by reducing polarity . Triazole/thiazole-based sulfonamides (–6) exhibit variable solubility depending on substituents; for example, pyridinyl groups () enhance water solubility via hydrogen bonding .

Synthetic Pathways: The target compound’s oxazole core could be synthesized via cyclization of N-acyl-α-amino acids or ketones, as seen in ’s methods . Sulfonamide formation might follow protocols similar to , using sulfonyl chlorides and amines under controlled conditions .

The 1,3-oxazole moiety in ’s derivatives demonstrates antitumor activity, hinting at possible applications for the target compound .

Table 2: Pharmacological Potential of Analogous Compounds

Compound Type Reported Activity Mechanism (Inferred) Target Compound’s Advantage/Disadvantage
4-Benzyl-1,3-oxazoles () Antitumor (in vitro) Tubulin inhibition or kinase modulation Target’s cyano group may enhance target specificity
2-Alkylthio-sulfonamides () Cytotoxic DNA intercalation or topoisomerase inhibition Target’s dimethylation may reduce toxicity
Thiazolo-pyridine sulfonamides () Kinase inhibition ATP-binding site competition Target’s oxazole core may offer alternative binding modes

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core. Key steps include:

  • Cyclocondensation of precursors (e.g., nitriles and amino alcohols) under controlled pH and temperature to form the oxazole ring.
  • Sulfonylation of intermediates using sulfonyl chlorides in aprotic solvents like dichloromethane or dimethylformamide (DMF) with catalytic triethylamine .
  • Substitution reactions to introduce the 2-methoxyethylamino group, requiring inert atmospheres (N₂/Ar) to prevent oxidation.
    Optimization involves adjusting reaction time (e.g., 12–24 hours for cyclocondensation) and temperature (60–80°C for sulfonylation) to maximize yield and purity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, the cyano group at C4 of the oxazole appears as a distinct singlet in ¹³C NMR (~110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., varying GI₅₀ values across cancer cell lines) for this compound?

Answer:
Discrepancies in GI₅₀ values may arise from:

  • Cell line heterogeneity : Test sensitivity varies due to genetic/molecular differences (e.g., overexpression of efflux pumps or target proteins). Validate activity in isogenic cell lines or use CRISPR-edited models.
  • Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) per NCI-60 guidelines .
  • Metabolic stability : Assess compound stability in cell culture media (e.g., via LC-MS/MS quantification over 72 hours) to rule out degradation artifacts.
  • Mechanistic profiling : Use COMPARE analysis to correlate activity patterns with known agents (e.g., microtubule disruptors like vinblastine) .

Advanced: What computational strategies can predict the binding interactions of this compound with potential biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., tubulin for anticancer activity). Focus on the oxazole and sulfonamide moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in targets.
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide structural optimization .

Advanced: How does the electronic nature of the cyano group at C4 of the oxazole influence the compound’s reactivity and bioactivity?

Answer:
The cyano group:

  • Enhances electrophilicity : Facilitates nucleophilic substitutions at C5 (e.g., amine additions) due to electron-withdrawing effects.
  • Modulates π-stacking : Improves binding to aromatic residues in target proteins (e.g., tubulin’s β-subunit hydrophobic pocket) .
  • Affords metabolic resistance : Reduces susceptibility to oxidative degradation compared to ester or amide substituents.
    Experimental validation via analogs (e.g., replacing –CN with –COOEt) shows reduced potency, confirming its critical role .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
  • Moisture control : Use desiccants (silica gel) in storage containers to inhibit hydrolysis of the sulfonamide group .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties without compromising activity?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., –OH, –NH₂) to the benzene sulfonamide moiety to enhance solubility.
  • Prodrug strategies : Mask the cyano group as a thioamide for improved bioavailability, with enzymatic conversion in vivo.
  • Steric shielding : Add methyl groups to the oxazole ring to block metabolic hotspots (e.g., CYP450 oxidation sites) .

Advanced: What experimental evidence supports the hypothesis that this compound disrupts microtubule dynamics?

Answer:

  • In vitro tubulin polymerization assays : Compare inhibition rates with paclitaxel/vinblastine. IC₅₀ values <1 µM suggest potent activity.
  • Immunofluorescence microscopy : Observe mitotic arrest (e.g., metaphase arrest in HeLa cells) and disrupted spindle formation.
  • COMPARE correlation : High similarity (Pearson coefficient >0.6) to microtubule-targeting agents in NCI-60 screening data .

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